molecular formula C21H20O7 B2451363 ethyl 2-{[3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate CAS No. 637749-33-8

ethyl 2-{[3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate

Cat. No.: B2451363
CAS No.: 637749-33-8
M. Wt: 384.384
InChI Key: LQXPOMRVWORGJG-UHFFFAOYSA-N
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Description

ethyl 2-{[3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core, a methoxyphenoxy group, and an ethyl ester moiety. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.

    Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group is introduced via an etherification reaction. This involves the reaction of the chromen-4-one intermediate with 3-methoxyphenol in the presence of a suitable base such as potassium carbonate.

    Esterification: The final step involves the esterification of the resulting intermediate with ethyl bromoacetate under reflux conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-{[3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the ketone group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester moiety, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

ethyl 2-{[3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory or cancer pathways.

    Receptor Binding: It may bind to certain receptors, modulating their activity and leading to therapeutic effects.

    Signal Transduction: The compound could interfere with signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

ethyl 2-{[3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate can be compared with other chromen-4-one derivatives, such as:

    Ethyl 2-[3-(4-methoxyphenoxy)-4-oxochromen-7-yl]oxypropanoate: Similar structure but with a different position of the methoxy group.

    Ethyl 2-[3-(2-methoxyphenoxy)-4-oxochromen-7-yl]oxypropanoate: Another isomer with the methoxy group in a different position.

    Ethyl 2-[3-(3-chlorophenoxy)-4-oxochromen-7-yl]oxypropanoate: Contains a chloro group instead of a methoxy group.

These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and biological activities.

Properties

IUPAC Name

ethyl 2-[3-(3-methoxyphenoxy)-4-oxochromen-7-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-4-25-21(23)13(2)27-16-8-9-17-18(11-16)26-12-19(20(17)22)28-15-7-5-6-14(10-15)24-3/h5-13H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXPOMRVWORGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC(=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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